molecular formula C17H18N6O B5559332 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide

Cat. No. B5559332
M. Wt: 322.4 g/mol
InChI Key: BTXCSEXOLINABB-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide, commonly known as compound A, is a synthetic chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Herbicidal Activity

Researchers have designed and synthesized novel propanamides containing pyrimidine and thiadiazole rings. These compounds exhibited moderate to good selective herbicidal activity against certain plant species, showcasing their potential in agricultural chemistry and herbicide development (Man‐Yun Liu & De-Qing Shi, 2014).

Antitumor Effects and Kinase Inhibition

A series of compounds bearing a benzimidazole moiety demonstrated marked in vitro antitumor activity against various human cancer cell lines. These findings underscore the potential of such molecules in cancer research and therapy, particularly highlighting the importance of kinase inhibition in anticancer strategies (Amira S. Abd El-All et al., 2015).

Synthesis of Nilotinib

The synthesis of Nilotinib, a significant antitumor agent, involves complex heterocyclic compounds similar to the queried compound. This process highlights the role of intricate organic synthesis in developing pharmaceuticals and the importance of heterocyclic chemistry in medicinal applications (Wang Cong-zhan, 2009).

Phosphodiesterase 1 Inhibitors

Research into phosphodiesterase 1 (PDE1) inhibitors involving pyrazolo[3,4-d]pyrimidinones illustrates the potential of such compounds in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This emphasizes the relevance of heterocyclic compounds in designing drugs for central nervous system disorders (Peng Li et al., 2016).

Safety and Hazards

While specific safety and hazard information for “N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide” is not available, general safety measures for handling imidazole compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for imidazole compounds include further exploration of their synthesis and applications. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles and discusses future challenges .

properties

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-3-17(24)22-14-6-4-13(5-7-14)21-15-10-16(20-12(2)19-15)23-9-8-18-11-23/h4-11H,3H2,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXCSEXOLINABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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